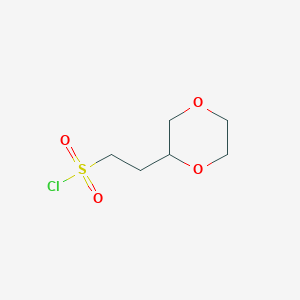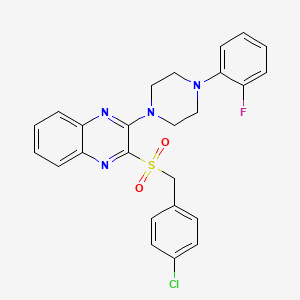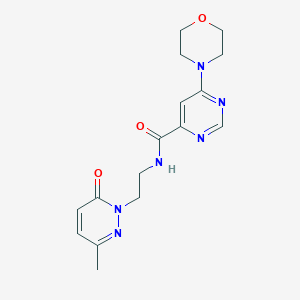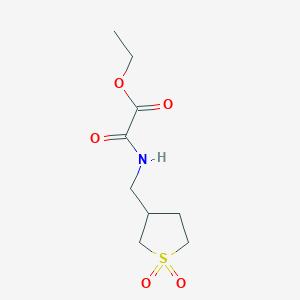
2-(1,4-Dioxan-2-yl)ethane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(1,4-Dioxan-2-yl)ethane-1-sulfonyl chloride” is a chemical compound with the molecular formula C6H11ClO4S . It has a molecular weight of 214.67 . The compound is typically stored at temperatures below -10°C . It is usually available in powder form .
Molecular Structure Analysis
The InChI code for “2-(1,4-Dioxan-2-yl)ethane-1-sulfonyl chloride” is1S/C6H11ClO4S/c7-12(8,9)4-1-6-5-10-2-3-11-6/h6H,1-5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“2-(1,4-Dioxan-2-yl)ethane-1-sulfonyl chloride” is a powder that is stored at temperatures below -10°C . It has a molecular weight of 214.67 .Applications De Recherche Scientifique
Versatile Protecting and Activating Group for Amine Synthesis
2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride has been synthesized as a novel sulfonating agent for amines. This compound effectively sulfonates primary and secondary amines, producing Dios-amides, which are activated amines. These amides can be alkylated under specific conditions, indicating the compound's utility in amine synthesis. The Dios group is stable under various conditions and can be removed by heating in trifluoroacetic acid (Sakamoto, Izumi, Yamada, & Tsunoda, 2006).
Catalysis in Epoxy Alcohol Couplings
In the presence of a borinic acid-derived catalyst, 2-(1,3-Dioxan-2-yl)ethylsulfonyl chloride is used in reactions involving 2,3-epoxy alcohols. This compound enables the formation of O-acylated or O-sulfonylated chlorohydrin diols, exhibiting significant regioselectivity for both ring-opening and O-functionalization steps (Tanveer, Jarrah, & Taylor, 2015).
Sulfonylation Reagent in Organic Synthesis
As a sulfonylation reagent, 2-(1,4-Dioxan-2-yl)ethane-1-sulfonyl chloride shows potential in various organic synthesis applications. It has been utilized in reactions such as the palladium-catalyzed direct sulfonylation of 2-aryloxypyridines. This process enables the synthesis of ortho-sulfonylated phenols, highlighting its utility in creating complex organic structures (Xu, Liu, Li, & Sun, 2015).
Involvement in Radical Multicomponent Reactions
This compound has been employed in a visible-light-driven photoredox-catalyzed multicomponent reaction involving 2-vinylanilines and sulfur ylides. This method leads to the synthesis of various sulfonated 2,3-disubstituted indolines, demonstrating its role in facilitating radical multicomponent reactions (Pramanik, Yuan, Yan, Xiao, & Chen, 2020).
Contribution to Metal Ion Sensing
2-(1,4-Dioxan-2-yl)ethane-1-sulfonyl chloride derivatives have been synthesized for their application in heavy metal sensing. These molecules, when fabricated onto electrodes, have shown promising results in sensing Co2+ ions, indicating their potential use in environmental and healthcare fields for detecting toxic pollutants (Sheikh, Arshad, Rahman, Asiri, & Alamry, 2016).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with the compound are H302, H314, and H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
2-(1,4-dioxan-2-yl)ethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO4S/c7-12(8,9)4-1-6-5-10-2-3-11-6/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHNTASRZCVPIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CCS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,4-Dioxan-2-yl)ethane-1-sulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2975889.png)
![2-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2975890.png)



![2-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-3-methylquinazolin-4(3H)-one](/img/structure/B2975900.png)
![N-cyclopentyl-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2975902.png)




